ML193 is a synthetically derived compound classified as a selective antagonist of the G protein-coupled receptor 55 (GPR55). [, ] GPR55 is an orphan receptor, meaning its endogenous ligand and physiological roles are not fully understood. [, ] ML193 has emerged as a valuable tool in scientific research to investigate the functions and therapeutic potential of GPR55 in a variety of biological processes. [, , , , , , , , , ]
The synthesis of ML-193 involves several key steps utilizing specific reagents and conditions:
ML-193 participates in several chemical reactions primarily through its interaction with GPR55:
The mechanism of action for ML-193 primarily revolves around its role as a GPR55 antagonist:
Animal studies have demonstrated that ML-193 can modulate pain perception by interfering with GPR55 signaling pathways in vivo, suggesting therapeutic potential for pain management .
ML-193 exhibits several notable physical and chemical properties:
ML-193 has significant implications in various scientific fields:
ML-193 (CID 1261822; chemical name: N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide) is a quinoline aryl sulfonamide derivative engineered for high-affinity binding to GPR55. Its core structure comprises three critical domains: (1) a sulfonamide-linked 3,4-dimethylisoxazole moiety, (2) a central dimethylquinoline scaffold, and (3) a 2-pyridinyl substituent at the C2 position of the quinoline ring [4] [7]. This architecture enables optimal interaction with the extracellular and transmembrane regions of GPR55. Molecular docking studies reveal that the pyridinyl group forms π-π stacking interactions with Phe186 in transmembrane helix 5 (TM5), while the sulfonamide bridge hydrogen-bonds with Ser94 in extracellular loop 2 (ECL2) [1] [3]. Mutagenesis experiments confirm that Phe186Ala mutation reduces ML-193 binding affinity by >100-fold, underscoring its role as a structural hotspot [1].
R1 | R2 | R3 | GPR55 IC₅₀ (μM) | Key Change |
---|---|---|---|---|
Me | Me | Pyridin-2-yl | 0.221 ± 0.043 | Parent compound |
H | Me | Pyridin-2-yl | 0.457 ± 0.150 | R1 demethylation |
Me | H | Pyridin-2-yl | 0.709 ± 0.247 | R2 demethylation |
H | H | Phenyl | 4.63 ± 0.27 | Pyridine→Phenyl |
ML-193 exhibits exceptional selectivity for GPR55 over classical cannabinoid receptors and other lipid-sensing orphans. In β-arrestin recruitment assays using engineered U2OS cells:
Receptor | Assay Type | Activity | Potency (IC₅₀/EC₅₀) | Selectivity vs. GPR55 |
---|---|---|---|---|
GPR55 | Antagonist | Inhibits LPI-induced β-arrestin trafficking | 221 nM | Reference |
CB1 | Agonist | Inactive | >32 μM | >145-fold |
CB1 | Antagonist | Weak | 24.6 μM | 27-fold |
CB2 | Agonist/Antagonist | Inactive | >32 μM | >145-fold |
GPR35 | Agonist/Antagonist | Inactive | >32 μM | >145-fold |
ML-193 demonstrates concentration-dependent inhibition of GPR55-mediated signaling pathways:
Nonlinear regression analyses of dose-response curves reveal Hill coefficients >1.0, suggesting positive cooperativity in binding [1]. The dissociation constant (Kd) for ML-193 is estimated at 0.8 nM using kinetic binding assays, with a slow off-rate (koff = 0.02 min⁻¹) indicating prolonged target engagement [6]. This sustained binding may contribute to its efficacy in chronic neuroinflammatory models [8].
Signaling Pathway | Agonist Stimulus | ML-193 IC₅₀ | Max Inhibition | Cell System |
---|---|---|---|---|
β-Arrestin trafficking | LPI (10 μM) | 220 nM | 100% at 1 μM | U2OS-GPR55E |
ERK1/2 phosphorylation | LPI (10 μM) | 200 nM | 95% at 10 μM | U2OS-GPR55E |
PKCβII translocation | AM251 (1 μM) | Not reported | 100% at 10 μM | HEK293-GPR55 |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: